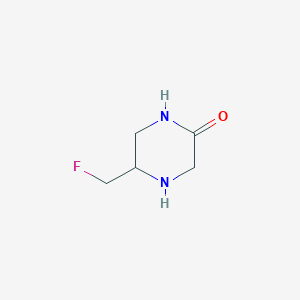

5-(Fluoromethyl)-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Fluoromethyl)-2-piperazinone is a fluorinated organic compound that has garnered significant interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)-2-piperazinone typically involves the fluoromethylation of piperazinone derivatives. One common method is the reaction of piperazinone with fluoromethylating agents such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of fluoromethyl sulfonium ylides, which can transfer the fluoromethyl group to the piperazinone ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 5-(Fluoromethyl)-2-piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with nucleophiles replacing the fluorine atom.

科学的研究の応用

5-(Fluoromethyl)-2-piperazinone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

作用機序

The mechanism of action of 5-(Fluoromethyl)-2-piperazinone involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and proteins, affecting their activity and function. The compound may inhibit or activate certain pathways, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation, but the presence of the fluorine atom is known to enhance binding affinity and selectivity .

類似化合物との比較

- 5-(Chloromethyl)-2-piperazinone

- 5-(Bromomethyl)-2-piperazinone

- 5-(Hydroxymethyl)-2-piperazinone

Comparison: 5-(Fluoromethyl)-2-piperazinone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and binding affinity . Compared to its chlorinated and brominated counterparts, the fluorinated compound exhibits lower reactivity towards nucleophiles, making it more selective in biological applications . The hydroxymethyl derivative, on the other hand, has different solubility and reactivity profiles, making it suitable for different applications .

生物活性

5-(Fluoromethyl)-2-piperazinone is a compound of significant interest due to its diverse biological activities, particularly in pharmacological applications. This article provides an in-depth overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens and cancer cell lines.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of piperazine derivatives with fluorinated reagents. The incorporation of the fluoromethyl group is essential for enhancing the compound's biological properties, including solubility and receptor binding affinity.

2.1 Antiviral Activity

Recent studies have indicated that piperazine derivatives, including those with fluorinated substituents, exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The mechanism involves the enhancement of plant defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which play crucial roles in plant resistance mechanisms .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential across various cell lines. For example, derivatives with similar structures demonstrated potent antiproliferative activity against cancer cell lines such as SK-OV-3 and HeLa. The presence of halogen atoms, particularly fluorine, was found to be critical for enhancing potency. One study reported an IC50 value of 12.67 µg/mL against SK-OV-3 cells for a derivative featuring dual fluorine substitutions .

2.3 Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has shown promising antibacterial activity. Compounds derived from piperazine structures have been reported to possess selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin .

3.1 In Vivo Studies

In vivo studies utilizing mouse models have provided insights into the pharmacokinetics and efficacy of piperazine derivatives. For instance, a study involving a BALB/c mouse model for tuberculosis demonstrated that certain derivatives were well tolerated but showed varying degrees of efficacy compared to established treatments like rifampin .

3.2 Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications at specific positions on the piperazine ring significantly influence biological activity. The introduction of polar functionalities was found to improve aqueous solubility while maintaining or enhancing antiparasitic activity .

4. Data Tables

| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiviral | TMV | EC50 = 18.4 μg/mL | |

| Anticancer | SK-OV-3 | IC50 = 12.67 µg/mL | |

| Antimicrobial | Chlamydia | Comparable to Penicillin |

5. Conclusion

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy against viral infections and cancer.

The integration of fluorinated groups in piperazine derivatives continues to show promise in enhancing biological activity, paving the way for new therapeutic agents in the fight against various diseases.

特性

IUPAC Name |

5-(fluoromethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O/c6-1-4-2-8-5(9)3-7-4/h4,7H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZQNMGXEGDJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。